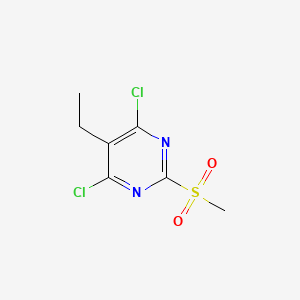

4,6-二氯-5-乙基-2-(甲磺酰基)嘧啶

货号 B580904

CAS 编号:

1263314-16-4

分子量: 255.113

InChI 键: GHQHLNPDZLZVLB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

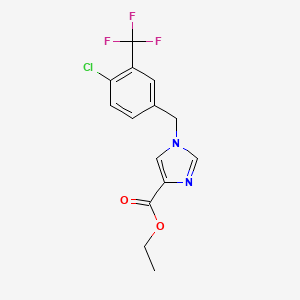

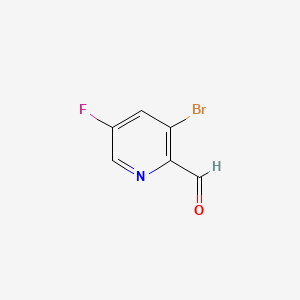

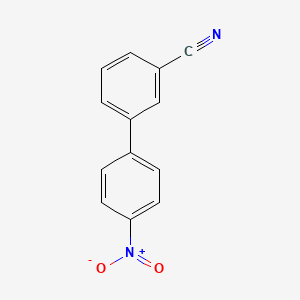

“4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine” is a chemical compound with the CAS Number: 1263314-16-4 . It has a molecular weight of 255.12 . The IUPAC name for this compound is 4,6-dichloro-5-ethyl-2-pyrimidinyl methyl sulfone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8Cl2N2O2S/c1-3-4-5(8)10-7(11-6(4)9)14(2,12)13/h3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

Anti-inflammatory Activities

- Scientific Field : Pharmacology

- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation .

Synthesis of Disubstituted Pyrimidines

- Scientific Field : Organic Chemistry

- Summary of Application : “4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine” was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Regioselective Synthesis of New Pyrimidine Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .

- Methods of Application : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Synthesis of Hyperbranched Poly(Arylene Pyrimidine Ether)s

- Scientific Field : Polymer Chemistry

- Summary of Application : “4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine” was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Preparation of 2′-Pyrimidinecarbonylsulfonanilide Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : “4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine” may be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Microwave Assisted Preparation of 4,6-Dimethoxy-N-methylpyrimidin-2-amine

- Scientific Field : Organic Chemistry

- Summary of Application : “4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine” may be used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

安全和危害

属性

IUPAC Name |

4,6-dichloro-5-ethyl-2-methylsulfonylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O2S/c1-3-4-5(8)10-7(11-6(4)9)14(2,12)13/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQHLNPDZLZVLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)S(=O)(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744854 |

Source

|

| Record name | 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine | |

CAS RN |

1263314-16-4 |

Source

|

| Record name | 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

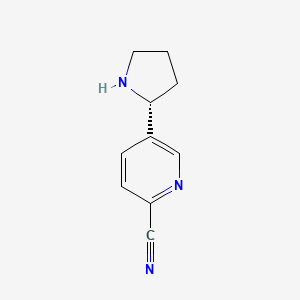

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile

1213417-10-7

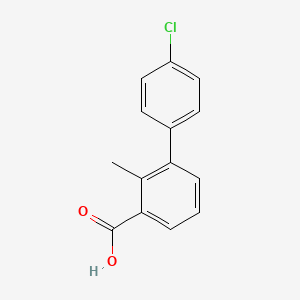

3-(4-Chlorophenyl)-2-methylbenzoic acid

1261930-53-3

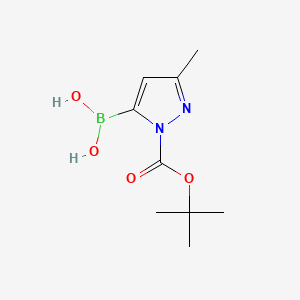

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)